molecular formula C10H13NO B13913557 3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B13913557
M. Wt: 163.22 g/mol
InChI Key: WQXLOMWOVRTDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are part of the larger group of isoquinoline alkaloids, which are found in various natural products and have significant medicinal and pharmacological importance .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles, catalysts, or bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C10H13NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h2-4,7,11-12H,5-6H2,1H3

InChI Key

WQXLOMWOVRTDHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.